molecular formula C10H10BrN3 B8252372 2-(5-Bromopyridin-2-yl)-3-(dimethylamino)acrylonitrile

2-(5-Bromopyridin-2-yl)-3-(dimethylamino)acrylonitrile

Cat. No.: B8252372
M. Wt: 252.11 g/mol
InChI Key: NQTIIHGLEYQZKT-BQYQJAHWSA-N
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Description

2-(5-Bromopyridin-2-yl)-3-(dimethylamino)acrylonitrile is an organic compound that features a brominated pyridine ring and a dimethylamino group attached to a propenenitrile moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-2-yl)-3-(dimethylamino)acrylonitrile typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.

    Formation of Propenenitrile Moiety: The brominated pyridine is then reacted with a suitable reagent to introduce the propenenitrile group. This can be achieved through a Knoevenagel condensation reaction using malononitrile and a base such as piperidine.

    Introduction of Dimethylamino Group: Finally, the dimethylamino group is introduced via nucleophilic substitution using dimethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.

    Substitution: Nucleophilic substitution reactions can be carried out using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Ligand Design: The compound can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic or electronic properties.

Biology

    Pharmacology: Due to its structural features, the compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects.

Medicine

    Drug Development: The compound can serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-2-yl)-3-(dimethylamino)acrylonitrile would depend on its specific application. For example, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies such as binding assays, enzyme inhibition studies, or cellular assays.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(5-chloropyridin-2-yl)-3-(dimethylamino)prop-2-enenitrile: Similar structure with a chlorine atom instead of bromine.

    (Z)-2-(5-fluoropyridin-2-yl)-3-(dimethylamino)prop-2-enenitrile: Similar structure with a fluorine atom instead of bromine.

    (Z)-2-(5-methylpyridin-2-yl)-3-(dimethylamino)prop-2-enenitrile: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 2-(5-Bromopyridin-2-yl)-3-(dimethylamino)acrylonitrile may confer unique electronic properties and reactivity compared to its chloro, fluoro, and methyl analogs. Bromine is a larger atom with different electronegativity and polarizability, which can influence the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

IUPAC Name

(Z)-2-(5-bromopyridin-2-yl)-3-(dimethylamino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c1-14(2)7-8(5-12)10-4-3-9(11)6-13-10/h3-4,6-7H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTIIHGLEYQZKT-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C1=NC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C1=NC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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